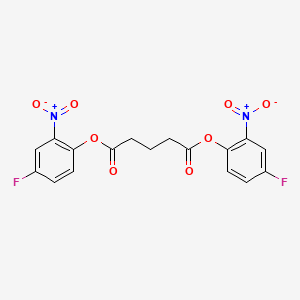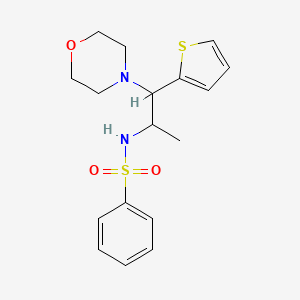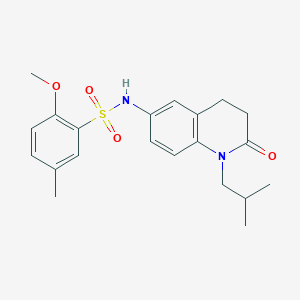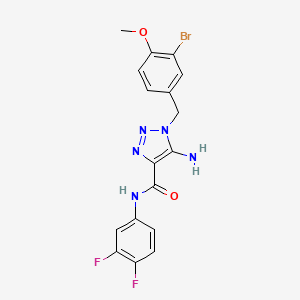![molecular formula C13H23NO4 B2500631 Acide 2-[5,5-diméthyl-1-[(2-méthylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acétique CAS No. 2375271-35-3](/img/structure/B2500631.png)
Acide 2-[5,5-diméthyl-1-[(2-méthylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid" is a structurally complex molecule that can be categorized within the family of pyrrolidine derivatives. Pyrrolidine is a five-membered lactam (a cyclic amide) that serves as a core structure for various biologically active compounds and pharmaceuticals. The molecule contains additional functional groups, such as acetic acid and isobutyryl moieties, which may influence its chemical behavior and biological activity .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve several strategies, including intermolecular photocycloaddition reactions, as demonstrated in the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives . Another approach is the oxidative cyclization of N-(2-alken-1-yl)amides mediated by transition metal catalysts, which can lead to diastereomerically pure pyrrolidin-2-ones, a closely related structure to the compound of interest . These methods highlight the versatility and complexity of synthetic routes available for constructing pyrrolidine-based molecules.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can influence the overall conformation and reactivity of the molecule. The substitution at the 3-position of the pyrrolidine ring, as seen in the compound of interest, is a common modification that can impart specific biological properties, such as agonistic activity at sphingosine-1-phosphate (S1P) receptors . The molecular conformations of these compounds can be studied using techniques like NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the acetic acid moiety can engage in hydrogen bonding, which is a significant interaction in the formation of dimers and affects the molecule's reactivity . The presence of substituents on the pyrrolidine ring can also lead to regioselective reactions, as seen in the synthesis of 3-methyl substituted derivatives from citraconic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The introduction of bulky substituents like the dimethyl and isobutyryl groups can affect the molecule's lipophilicity and, consequently, its pharmacokinetic properties . The absorption and fluorescence spectra of these compounds can also provide insights into their electronic structure, as observed in the spectral analysis of pyridinimine derivatives complexed with acetic acid .
Applications De Recherche Scientifique
- Dans une étude menée par Syed et al., des dérivés de l'AT27339 ont été synthétisés et évalués pour leur activité antituberculeuse contre les souches de Mycobacterium tuberculosis. Certains composés ont montré des effets puissants, soulignant le potentiel du composé dans le traitement de la tuberculose .
- Les imidazoles jouent un rôle dans le développement de colorants pour les cellules solaires et autres applications optiques. La structure unique de l'AT27339 pourrait contribuer à de nouvelles formulations de colorants avec une efficacité et une stabilité améliorées .
Potentiel antituberculeux
Matériaux optiques et colorants
Mécanisme D'action
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AT27339 are not well characterized. The compound’s structure suggests it may be well absorbed and distributed throughout the body. Its metabolism and excretion pathways are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AT27339. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(6-10(15)16)7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVRSVKHYVXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375271-35-3 |
Source


|
| Record name | 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)
![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
